molecular formula C8H9F2N B2705517 (S)-1-(2,3-Difluorophenyl)ethanamine CAS No. 1415380-62-9

(S)-1-(2,3-Difluorophenyl)ethanamine

Cat. No.: B2705517
CAS No.: 1415380-62-9
M. Wt: 157.164
InChI Key: KETZXWRRCDXDFT-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-(2,3-Difluorophenyl)ethanamine is an organic compound that belongs to the class of phenylethylamines It is characterized by the presence of two fluorine atoms attached to the benzene ring at the 2 and 3 positions, and an amine group attached to the ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2,3-Difluorophenyl)ethanamine typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 2,3-difluorobenzaldehyde.

    Reductive Amination: The 2,3-difluorobenzaldehyde undergoes reductive amination with an appropriate amine source, such as ammonia or an amine derivative, in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a metal catalyst.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as chromatography or crystallization, to isolate the (S)-enantiomer.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2,3-Difluorophenyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

(S)-1-(2,3-Difluorophenyl)ethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-1-(2,3-Difluorophenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a valuable compound for studying biochemical pathways and developing new therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-Difluorophenyl)ethanamine: The non-chiral version of the compound.

    1-(2,4-Difluorophenyl)ethanamine: A similar compound with fluorine atoms at different positions.

    1-(3,4-Difluorophenyl)ethanamine: Another isomer with fluorine atoms at the 3 and 4 positions.

Uniqueness

(S)-1-(2,3-Difluorophenyl)ethanamine is unique due to its specific stereochemistry and the position of the fluorine atoms, which influence its chemical reactivity and biological activity. The (S)-enantiomer may exhibit different pharmacological properties compared to the ®-enantiomer or the racemic mixture.

Properties

IUPAC Name

(1S)-1-(2,3-difluorophenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5H,11H2,1H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KETZXWRRCDXDFT-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=CC=C1)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C(=CC=C1)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Triethylamine (2.66 mL) and hydroxylamine hydrochloride (712 mg) were added to a solution of 2,3-difluoroacetophenone (1 g) in ethanol (35 mL), and the reaction solution was heated to reflux for 3 hours. The reaction solution was returned to room temperature, and the solvent was evaporated under reduced pressure. Zinc (2.29 g) was added to a solution of the resulting residue in trifluoroacetic acid (30 mL), and the reaction solution was stirred at room temperature for 2 hours. The reaction solution was made basic with a 5 N aqueous solution of sodium hydroxide, and then extracted with chloroform. The resulting organic layer was dried over magnesium sulfate, and the solvent was evaporated under reduced pressure to obtain 1.4 g of a crude purified product containing the title compound (purity: 72 wt %). The physical properties of the compound are as follows.
Quantity
2.66 mL
Type
reactant
Reaction Step One
Quantity
712 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One

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